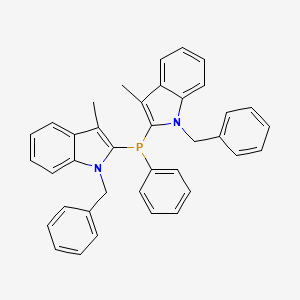
1H-Indole, 2,2'-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Vorbereitungsmethoden
The synthesis of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- involves interactions with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes . The exact mechanism depends on the specific biological context and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- can be compared with other indole derivatives such as:
2,2’-(Phenylmethylene)bis(1H-indole): Similar in structure but lacks the phenylphosphinidene group.
2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole: Contains a dicyclohexylphosphino group instead of phenylphosphinidene.
The uniqueness of 1H-Indole, 2,2’-(phenylphosphinidene)bis[3-methyl-1-(phenylmethyl)- lies in its specific substitution pattern and the presence of the phenylphosphinidene group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
828256-11-7 |
|---|---|
Molekularformel |
C38H33N2P |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
bis(1-benzyl-3-methylindol-2-yl)-phenylphosphane |
InChI |
InChI=1S/C38H33N2P/c1-28-33-22-12-14-24-35(33)39(26-30-16-6-3-7-17-30)37(28)41(32-20-10-5-11-21-32)38-29(2)34-23-13-15-25-36(34)40(38)27-31-18-8-4-9-19-31/h3-25H,26-27H2,1-2H3 |
InChI-Schlüssel |
WXVJHSLMNKNTQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=C(C6=CC=CC=C6N5CC7=CC=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




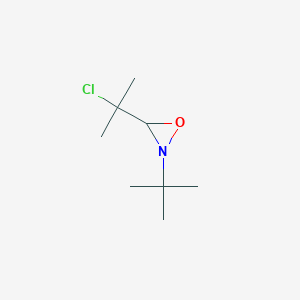
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)

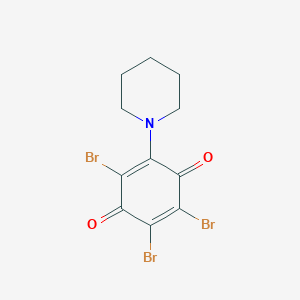

![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)


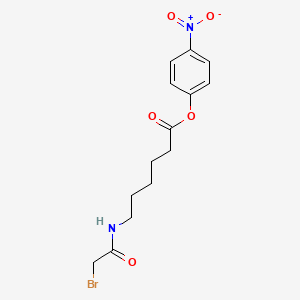

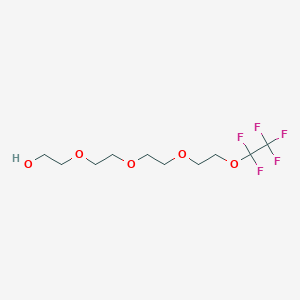
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
